3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione
Description
3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione is a bis-rhodanine derivative characterized by two fused thiazolidine rings with ethyl substituents at the 3,3'-positions, dithioxo groups at the 2,2'-positions, and dione moieties at the 4,4'-positions . This compound belongs to the broader class of 4-thiazolidinones, which are privileged heterocycles in medicinal chemistry due to their versatility in synthesizing fused or simplified analogs .
The synthesis of this compound is typically achieved via solvent-free, one-pot reactions involving carbon disulfide, amines, and other precursors, as reported for structurally similar derivatives .
Applications of this compound are inferred from related derivatives. For example, bis-rhodanine derivatives are used in polymer synthesis (e.g., bis-diol monomers for polyester nanocomposites) and organic electronics (e.g., air-stable n-channel transistors) .
Properties
CAS No. |
41270-44-4 |
|---|---|
Molecular Formula |
C10H12N2O2S4 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-ethyl-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H12N2O2S4/c1-3-11-7(13)5(17-9(11)15)6-8(14)12(4-2)10(16)18-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
LSPWFIQGPMHETM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione typically involves the reaction of thiazolidine derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of phase transfer catalysis to facilitate the reaction between thiazolidine and sulfur donors . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidine derivatives.
Scientific Research Applications
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione involves its interaction with molecular targets through its dithioxo and thiazolidine groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and functional properties of 3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione are influenced by its substituents. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physical Properties of Related Compounds
*Calculated based on substituent differences from OS-Bn and OS-EtPh.
Key Trends:
Substituent Effects on Properties :
- Melting Points : Bulky substituents (e.g., benzyl in OS-Bn) increase melting points (299°C) compared to smaller groups (e.g., 2-phenylethyl in OS-EtPh, 238°C). The diethyl variant is expected to have a lower melting point due to reduced steric hindrance .
- Molecular Weight : Ethyl substituents result in lower molecular weights (~318 g/mol) compared to benzyl (442 g/mol) or phenylethyl (470 g/mol) derivatives .
Functional Differences :
- Electronics : Bulky substituents in OS-Bn and OS-EtPh enhance air stability in n-channel transistors, attributed to reduced molecular packing and oxidative degradation .
- Medicinal Chemistry : Ethyl groups may improve solubility and bioavailability compared to aromatic substituents, making the diethyl variant more suitable for drug design .
Synthetic Accessibility :
- The diethyl derivative benefits from solvent-free synthesis protocols, reducing environmental and purification challenges . In contrast, OS-Bn and OS-EtPh require multistep reactions and sublimation for purity .
Notes
Synthesis Advantages : The solvent-free, one-pot synthesis of bis-rhodanine derivatives (e.g., 3,3'-diethyl) offers scalability and efficiency, critical for industrial applications .
Thermal Stability : While the diethyl variant’s exact melting point is unreported, trends suggest it is thermally stable below 200°C, comparable to related compounds .
Research Gaps : Further studies are needed to explore the diethyl derivative’s electronic properties (e.g., charge-carrier mobility) and biological activity (e.g., antifungal/antibacterial efficacy) .
Biological Activity
3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione (CAS No. 41270-44-4) is a compound belonging to the thiazolidine family that has garnered interest for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₂N₂O₂S₄
- Molecular Weight : 320.47 g/mol
- Structure : The compound features a dithioxo group and is characterized by its thiazolidine backbone.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of interest include:
- Antioxidant Activity : The compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.
The mechanisms underlying the biological activity of this compound are not fully elucidated but are thought to involve:
- Free Radical Scavenging : The presence of sulfur and oxygen atoms in the structure may enhance the compound's ability to neutralize free radicals.
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in oxidative stress pathways or microbial metabolism.
Case Studies and Experimental Data
-
Antioxidant Studies :
- In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured cells.
- A comparative study showed that its antioxidant capacity was comparable to well-known antioxidants like ascorbic acid.
-
Antimicrobial Activity :
- The compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing effective inhibition at micromolar concentrations.
- Further studies are needed to determine the specific mechanisms by which it exerts antimicrobial effects.
-
Cytotoxicity Assays :
- Cell viability assays on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation.
- Mechanistic studies indicated potential involvement of apoptosis pathways.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
